![molecular formula C19H25F3N6O B2565824 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide CAS No. 2034205-59-7](/img/structure/B2565824.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C19H25F3N6O and its molecular weight is 410.445. The purity is usually 95%.
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Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles and their derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole ring, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine, which are critical for its biological activity.
1. Inhibition of Kinases
Recent studies have shown that pyrazole derivatives can act as inhibitors of various kinases involved in cell signaling pathways. For instance, compounds similar to our target have demonstrated inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. The inhibition of PI3K has been linked to anti-cancer effects due to the pathway's role in tumor growth and metastasis .
2. Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related pyrazole compounds:
Activity | IC50 (µM) | Reference |
---|---|---|
PI3K inhibition | 0.018 - 1.892 | |
Anti-inflammatory | N/A | |
Anti-cancer (various) | N/A | |
Anti-microbial | N/A |
Case Study 1: Anti-cancer Activity
A study investigating the anti-cancer properties of pyrazole derivatives found that specific modifications on the pyrazole ring enhanced their potency against various cancer cell lines. The compound exhibited significant cytotoxic effects against A549 lung cancer cells, with an IC50 value indicating strong activity.
Case Study 2: Inflammation Models
In animal models of inflammation, compounds structurally similar to our target showed reduced swelling and pain responses in carrageenan-induced paw edema tests. These results suggest potential for development into therapeutic agents for inflammatory diseases.
Research Findings
Research indicates that modifications to the pyrazole structure can significantly affect biological activity. For example:
- The introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target proteins.
- Structural variations at the piperidine moiety have shown to influence selectivity towards specific kinases.
Scientific Research Applications
Inhibition of Enzymatic Activity
Research has indicated that pyrazole derivatives, including the compound , may act as inhibitors of key enzymes involved in various signaling pathways. For instance, studies on similar pyrazolo[1,5-a]pyrimidines have shown their effectiveness as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell proliferation and survival. These compounds display selectivity towards specific PI3K isoforms, making them promising candidates for the treatment of cancer and inflammatory diseases .
Anti-inflammatory Properties
The compound's structural analogs have demonstrated significant anti-inflammatory effects. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its efficacy in modulating inflammatory responses . This suggests that the compound could be explored for therapeutic applications in autoimmune diseases.
Antimicrobial Activity
There is emerging evidence that pyrazole derivatives exhibit antimicrobial properties. Compounds with similar structures have been tested against various pathogens, including bacteria and fungi, with some demonstrating promising inhibitory effects . The potential for this compound to serve as an antimicrobial agent warrants further investigation.
Case Study 1: Development of PI3K Inhibitors
A study focused on synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives aimed at evaluating their activity against PI3K isoforms. Among these compounds, those structurally related to the target compound exhibited IC50 values as low as 18 nM for PI3Kδ, indicating strong inhibitory potential . This highlights the relevance of structural modifications in enhancing biological activity.
Case Study 2: Anti-tubercular Agents
Another study explored novel derivatives based on pyrazole frameworks for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity with IC50 values ranging from 1.35 to 2.18 μM . This demonstrates the potential application of pyrazole-containing compounds in combating resistant strains of tuberculosis.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-11-15(12(2)27-26-11)4-5-18(29)25-14-6-8-28(9-7-14)17-10-16(19(20,21)22)23-13(3)24-17/h10,14H,4-9H2,1-3H3,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMITZAPHCEURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.